N-(4-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Overview
Description
N-(4-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is its potential use in the treatment of cancer and neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in these applications.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One direction is to further investigate its mechanism of action and optimize its use in the treatment of cancer and neurodegenerative diseases. Another direction is to study its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, future research could focus on the synthesis of derivatives of this compound to improve its efficacy and reduce its toxicity.
Scientific Research Applications
N-(4-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been studied for its potential applications in the field of medicine. It has been shown to have antitumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18(28)20-10-12-24(13-11-20)26-25(29)22-8-6-19(7-9-22)16-27-15-14-21-4-2-3-5-23(21)17-27/h2-13H,14-17H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRAMIQMYUYFCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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